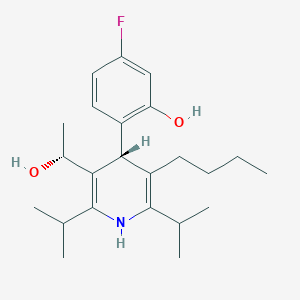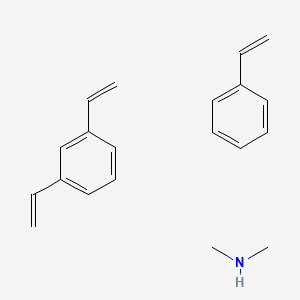
Polystyrene, crosslinked, tertiary amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polystyrene, crosslinked, tertiary amine is a type of polymer that has been modified to include tertiary amine functional groups. This compound is known for its high surface area, chemical stability, and unique properties that make it useful in various applications, including catalysis, adsorption, and as a support material in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Polystyrene, crosslinked, tertiary amine can be synthesized through several methods. One common approach involves the copolymerization of styrene with divinylbenzene to create a crosslinked polystyrene network. This network is then functionalized with tertiary amine groups through a series of chemical reactions. For example, chloromethylation of the polystyrene can be followed by amination using tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where styrene and divinylbenzene are copolymerized. The resulting crosslinked polystyrene is then subjected to functionalization reactions to introduce the tertiary amine groups. This process may involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Polystyrene, crosslinked, tertiary amine undergoes various chemical reactions, including:
Substitution Reactions: The tertiary amine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Complexation: The tertiary amine groups can form complexes with metal ions
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tertiary amine groups can lead to the formation of amine oxides, while substitution reactions can introduce various functional groups onto the polymer .
Wissenschaftliche Forschungsanwendungen
Polystyrene, crosslinked, tertiary amine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support material and in solid-phase synthesis.
Biology: Employed in the immobilization of enzymes and other biomolecules.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in water treatment, gas separation, and as an adsorbent for pollutants.
Wirkmechanismus
The mechanism by which polystyrene, crosslinked, tertiary amine exerts its effects is primarily through its tertiary amine functional groups. These groups can interact with various molecules through hydrogen bonding, electrostatic interactions, and complexation with metal ions. These interactions enable the polymer to act as a catalyst, adsorbent, or support material in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminated Polystyrene: Similar in structure but contains primary or secondary amine groups instead of tertiary amines.
Hypercrosslinked Polymers: These polymers have a higher degree of crosslinking and may contain different functional groups.
Uniqueness
Polystyrene, crosslinked, tertiary amine is unique due to its combination of high surface area, chemical stability, and the presence of tertiary amine groups. These properties make it particularly effective in applications requiring strong basicity and the ability to form stable complexes with metal ions .
Eigenschaften
CAS-Nummer |
68441-29-2 |
|---|---|
Molekularformel |
C20H25N |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1,3-bis(ethenyl)benzene;N-methylmethanamine;styrene |
InChI |
InChI=1S/C10H10.C8H8.C2H7N/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-2/h3-8H,1-2H2;2-7H,1H2;3H,1-2H3 |
InChI-Schlüssel |
VSNZUCQYPGMKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
Verwandte CAS-Nummern |
68441-29-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


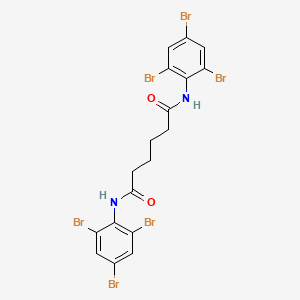
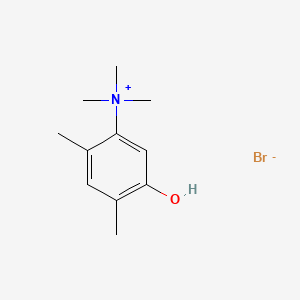

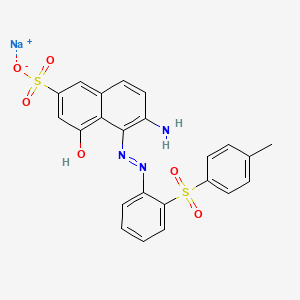
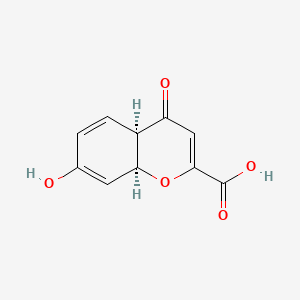
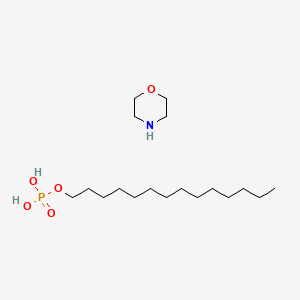
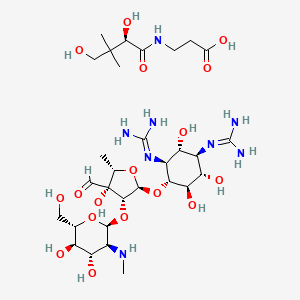

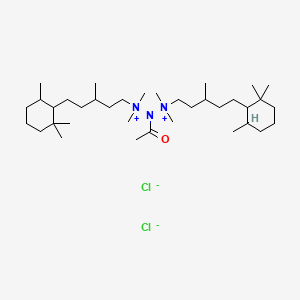
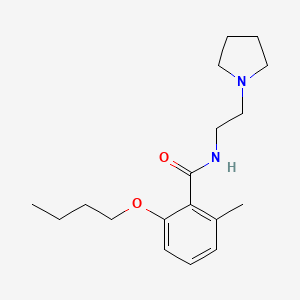
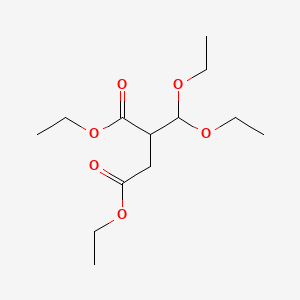
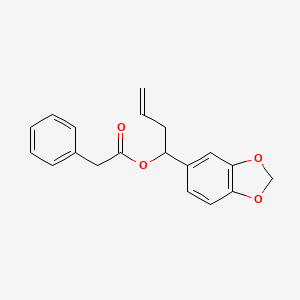
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
